molecular formula C21H20F3N5O2S B305523 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No. B305523
M. Wt: 463.5 g/mol
InChI Key: IKBSPZMNSPTZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has attracted the attention of researchers for its potential use in treating various diseases. In

Mechanism of Action

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking the activity of BTK, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide prevents the activation of downstream signaling pathways that are involved in the survival and proliferation of B-cells. This leads to the inhibition of B-cell proliferation and induction of apoptosis, making 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide a potential candidate for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to have potent activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been shown to inhibit the growth of various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to have immunomodulatory effects, which may make it useful for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its potency and specificity for BTK. This makes it a useful tool for studying the role of BTK in various diseases. In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its poor solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. One area of interest is the development of combination therapies that include 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. This may enhance the efficacy of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide and reduce the risk of resistance. Another area of interest is the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide in combination with other immunomodulatory agents, which may enhance its therapeutic potential. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves a multistep process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-mercapto-4-methyl-5H-1,2,4-triazole to obtain the desired product. The final step involves the reaction of the product with 4-methylbenzoyl chloride to form 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. The synthesis method for 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.

Scientific Research Applications

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This makes 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide a potential candidate for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Molecular Formula

C21H20F3N5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

2-methyl-N-[[4-methyl-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H20F3N5O2S/c1-13-6-3-4-9-16(13)19(31)25-11-17-27-28-20(29(17)2)32-12-18(30)26-15-8-5-7-14(10-15)21(22,23)24/h3-10H,11-12H2,1-2H3,(H,25,31)(H,26,30)

InChI Key

IKBSPZMNSPTZJT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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